molecular formula C16H22N2O5 B4575628 3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide

3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide

Cat. No.: B4575628
M. Wt: 322.36 g/mol
InChI Key: MOZFCXWNZBEHNM-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a morpholinyl group attached via a propyl linker

Scientific Research Applications

3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and morpholine.

    Formation of Intermediate: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with morpholine in the presence of a base such as triethylamine (TEA) to form the intermediate 3,5-dimethoxy-N-(morpholin-4-yl)benzamide.

    Propylation: The intermediate is further reacted with 3-bromopropionyl chloride in the presence of a base to introduce the propyl linker, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the propyl linker can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-hydroxypropyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets. The morpholinyl group allows it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide
  • 3,4-dimethoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide

Uniqueness

3,5-dimethoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide is unique due to the presence of both methoxy groups and a morpholinyl group attached via a propyl linker. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(3-morpholin-4-yl-3-oxopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-21-13-9-12(10-14(11-13)22-2)16(20)17-4-3-15(19)18-5-7-23-8-6-18/h9-11H,3-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZFCXWNZBEHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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